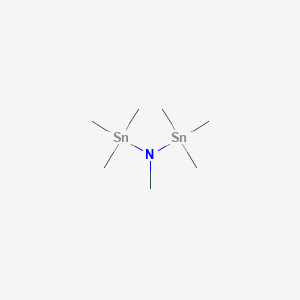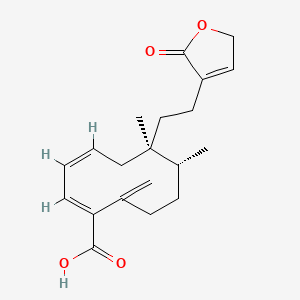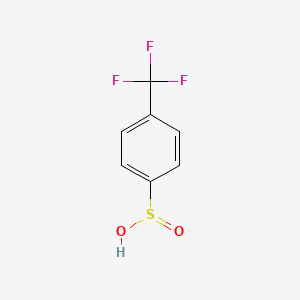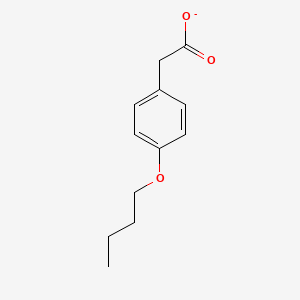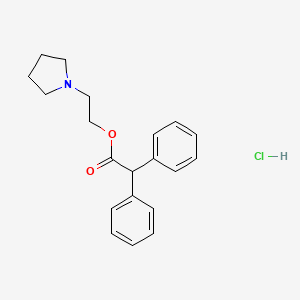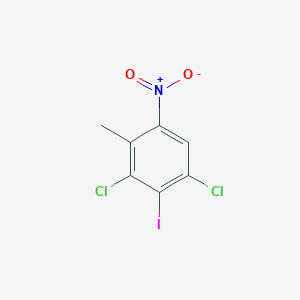![molecular formula C6H6F3NO3 B14745998 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid CAS No. 689-45-2](/img/structure/B14745998.png)
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an amino butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of a suitable precursor with trifluoroethylamine under controlled conditions. One common method involves the condensation of a keto acid with trifluoroethylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the keto and amino groups can participate in various biochemical reactions. The exact pathways and targets depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-{[(2,2,2-trifluoroethyl)carbamoyl]amino}butanoic acid
- (Z)-2,3-dichloro-4-oxo-but-2-enoic acid
Uniqueness
4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Propriétés
Numéro CAS |
689-45-2 |
|---|---|
Formule moléculaire |
C6H6F3NO3 |
Poids moléculaire |
197.11 g/mol |
Nom IUPAC |
4-oxo-4-(2,2,2-trifluoroethylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3-10-4(11)1-2-5(12)13/h1-2H,3H2,(H,10,11)(H,12,13) |
Clé InChI |
DXWPODDNSCYSTF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


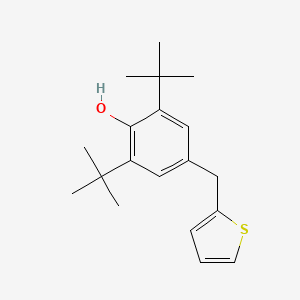
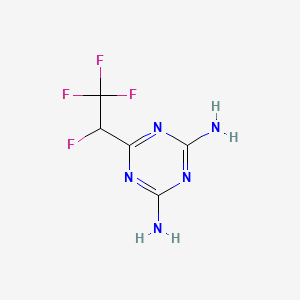
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)

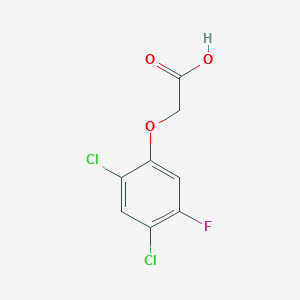

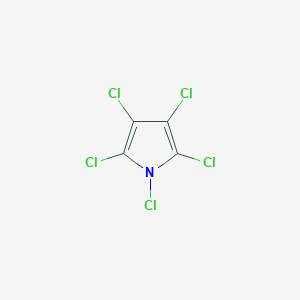
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
